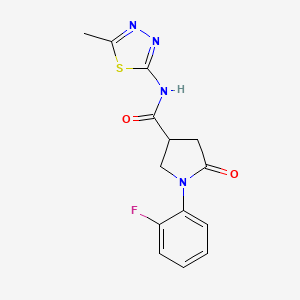
1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds with structures similar to our compound of interest typically involves multi-step organic reactions, including ring closure reactions, Suzuki coupling, and amidation processes. For instance, similar compounds have been synthesized through three-component reactions or by cyclization of precursor molecules in the presence of catalysts like manganese(II) nitrate, highlighting the complexity and precision required in synthesizing such molecules (Jayarajan et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds closely related to our compound of interest is often confirmed using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide insights into the molecular geometry, bond lengths, angles, and overall conformation of the compound, aiding in understanding its structural characteristics and potential interaction mechanisms (Dani et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include nucleophilic substitutions, electrophilic additions, and cyclization reactions that lead to the formation of complex structures. The reactivity of these compounds is significantly influenced by the presence of the fluorophenyl and thiadiazole groups, which can affect the electronic distribution and steric hindrance, thus dictating the course of chemical reactions (Adhami et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in further chemical reactions and potential pharmaceutical use. The introduction of fluorine atoms often impacts these properties by altering the lipophilicity and stability of the compound. Single-crystal X-ray diffraction studies can provide detailed insights into the crystal packing, molecular interactions, and stability of these compounds (Qin et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are key to understanding the potential applications of these compounds. Studies involving computational chemistry and molecular docking can help predict these interactions and the potential biological activity, providing a foundation for further experimental validation (McLaughlin et al., 2016).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2S/c1-8-17-18-14(22-8)16-13(21)9-6-12(20)19(7-9)11-5-3-2-4-10(11)15/h2-5,9H,6-7H2,1H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYKAOMCPMTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

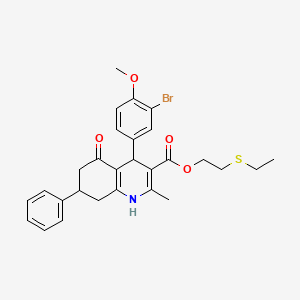
![2-({[3-(4-methylphenyl)-1-adamantyl]methyl}amino)ethanol hydrochloride](/img/structure/B5010192.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(trifluoromethyl)benzyl]methanamine](/img/structure/B5010201.png)
![ethyl 1-[(4-methoxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5010208.png)
![4-bromo-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B5010210.png)

![4-[3-(4-isopropoxyphenyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5010214.png)
![1-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-4-[2-(4-pyridinyl)ethyl]piperazine](/img/structure/B5010223.png)
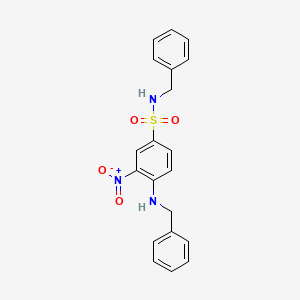
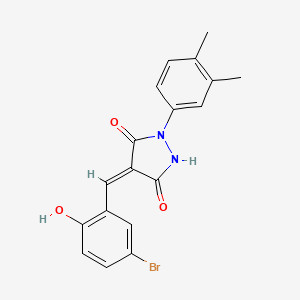

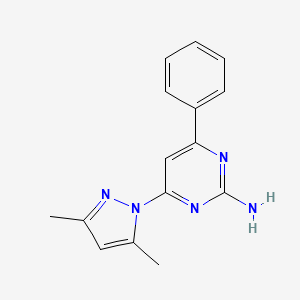
![1-[(5-ethyl-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5010261.png)
![6-(2-methylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5010274.png)